molecular formula C16H30N6O3S B009787 Biocytin hydrazide CAS No. 102743-85-1

Biocytin hydrazide

Cat. No.: B009787
CAS No.: 102743-85-1
M. Wt: 386.5 g/mol
InChI Key: XSXHTPJCSHZYFJ-MNXVOIDGSA-N
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Description

Biocytin hydrazide is a derivative of biotin, a water-soluble vitamin that plays a crucial role in various metabolic processes. This compound is particularly valuable in biochemical research due to its ability to form stable conjugates with aldehydes and ketones. This compound is commonly used as a cellular tracer and in protein labeling applications .

Mechanism of Action

Target of Action

Biocytin hydrazide is primarily used to label glycoconjugates , which are proteins that have been glycosylated . The compound’s primary targets are the carbohydrate groups that have been oxidized to form aldehydes . These groups are found on glycoproteins and other carbohydrate-containing compounds .

Mode of Action

This compound interacts with its targets through a two-step process. First, the vicinal diols on glycoproteins at the cell surface are oxidized. Then, the aldehyde byproducts of this oxidation reaction react with this compound . The hydrazide group in the compound reacts with carbonyls (aldehydes and ketones), resulting in a hydrazone linkage .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the glycosylation of proteins. Glycosylation is a post-translational modification where a carbohydrate is covalently attached to a target protein. When these glycosylated proteins are oxidized, they can react with this compound, leading to the labeling of the proteins .

Pharmacokinetics

It is known that the compound is water-soluble , which suggests that it could be readily absorbed and distributed in aqueous biological environments.

Result of Action

The result of this compound’s action is the biotinylation of glycoproteins . This allows for the detection and analysis of these proteins using avidin-biotin technology .

Action Environment

The action of this compound is influenced by the pH of the environment. The compound reacts with carbonyls most efficiently in amine-free, near-neutral conditions (pH 6.5-7.5) . Additionally, the presence of primary amine-containing buffers in the oxidation and biotinylation steps can react with aldehydes and quench the reaction with hydrazides .

Biochemical Analysis

Biochemical Properties

Biocytin hydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be introduced into cells via micro-injection . The linking arm of this compound enables easier binding to avidin/sterptavidin in ELISA .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biocytin hydrazide is synthesized through the reaction of biocytin with hydrazine. The process involves the formation of a hydrazide linkage between the biotin moiety and the hydrazine molecule. The reaction typically occurs under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired quality .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(5S)-5-amino-6-hydrazinyl-6-oxohexyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXHTPJCSHZYFJ-MNXVOIDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)NN)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145482
Record name Biocytin hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102743-85-1
Record name Biocytin hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102743851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biocytin hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biocytin hydrazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Biocytin hydrazide primarily interacts with carbonyl groups, showing selectivity for aldehydes over ketones. This interaction is based on the reactivity of the hydrazide moiety with carbonyl groups, forming a stable hydrazone bond. [, , , ] While widely known for labeling carbohydrate moieties, specifically sialic acids and galactose, on glycoproteins, research indicates its ability to directly biotinylate peptides and proteins by reacting with the guanidino group of arginine's side chain, in addition to the N-terminal and lysine residues. [, ] This biotinylation allows for the subsequent capture and analysis of target molecules using avidin-biotin technology. [, ]

ANone: While the provided research papers don't explicitly state the molecular formula and weight, they can be easily found in chemical databases. Spectroscopic data like NMR or IR spectra are not discussed in these research articles.

ANone: The research focuses on this compound's application in biological systems, primarily for labeling and purification purposes. Information regarding its stability under various conditions, such as different solvents, pH levels, or temperatures, is not discussed in detail within the provided abstracts. Similarly, specific details about material compatibility are not explicitly addressed.

A: this compound serves as a useful tool for characterizing receptor proteins through its application in affinity cross-linking. [] A specific example is its use in studying the chitin elicitor binding protein (CEBiP). Researchers synthesized a this compound conjugate of N-acetylchitooctaose (GN8-Bio). This conjugate allowed for the detection of CEBiP in membrane preparations and facilitated its purification via avidin affinity chromatography. Further identification was achieved through LC-MALDI-MS/MS analysis after tryptic digestion. This method, utilizing this compound for affinity cross-linking, holds promise for purifying and identifying a range of plant receptor proteins. []

A: Yes, this compound has been successfully employed to investigate post-translational modifications in proteins, specifically the identification of a novel aspartyl aldehyde modification in the CP47 subunit of Photosystem II. [] By using this compound's affinity for carbonyl groups, researchers were able to tag and isolate a modified peptide, ultimately leading to the identification of a post-translationally modified aspartic acid residue. This highlights the utility of this compound in unraveling complex protein modifications. []

A: Biotinylated PEG/PAMA block copolymers, synthesized by incorporating this compound at the PEG chain end, have been successfully employed in constructing stable bionanoparticles. [] These copolymers, when combined with CdSe/ZnS nanoparticles (QD) in aqueous solutions, significantly improve dispersion stability, even in physiological saline conditions. This enhanced stability stems from the steric hindrance provided by the tethered biotin-PEG/PAMA chains on the QD surface. This approach shows potential for various biological applications, including immunohistochemistry. []

A: this compound plays a crucial role in creating protein-resistant surfaces for biosensing applications, as demonstrated by its use in modifying self-assembled monolayers (SAMs) on gold surfaces. [] This method involves synthesizing oligo(ethylene glycol) (OEG)-linked alkanethiols with a terminal vicinal diol, which is subsequently converted to an aldehyde group. While the OEG layer provides initial protein resistance, the aldehyde groups, modified with this compound, enable the specific capture of streptavidin or the covalent attachment of biomolecules. This strategy using this compound is essential for developing highly specific and sensitive biosensors with minimal non-specific binding. [, ]

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